molecular formula C21H21NO4 B1683601 XEN907

XEN907

Numéro de catalogue: B1683601
Poids moléculaire: 351.4 g/mol
Clé InChI: PHMRUZIIERITEP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

La synthèse de XEN907 implique une stratégie de rigidification de l'échafaudage à partir d'un oxindole identifié par criblage à haut débit. La voie de synthèse comprend l'optimisation des substituants C-3 et N-1 de l'oxindole, conduisant à un analogue simplifié avec une puissance accrue. Le composé final, this compound, est obtenu par une série de réactions chimiques qui impliquent la formation d'une structure spirooxindole .

Analyse Des Réactions Chimiques

Chemical Reactions and Interactions

  • Interaction with NaV1.7 Channel:

    • XEN907 binds within the central cavity of the NaV1.7 channel, blocking ion permeation .

    • It directly induces an α- to π-helix transition in the DIV-S6 helix of the NaV1.7 channel. This transition tightens the fast inactivation gate .

    • Electrophysiological studies have demonstrated that this compound stabilizes the NaV1.7 channel in the inactivated state and delays recovery from inactivation .

  • Structural Studies:

    Cryo-EM structures of the human NaV1.7/β1/β2 complex with this compound have been determined . These structures elucidate the specific binding sites and the mechanism by which this compound modulates the channel .

Structural Data of NaV Channels

The table below lists the ligands and PDB codes for structural data of NaV channels :

SiteProteinLigandsPDB code
ENa v1.2KIIIA6J8E
SNa vPaSTTX6A95
Na vPaSSTX6A91
Na v1.7TTX6J8I, 6J8J, 7W9M
Na v1.7STX6J8G, 6J8H, 7W9P, 7W9T
Na v1.64,9-anhydro-TTX8GZ2
CNa v1.5Quinidine UC(1,3,4)6LQA
rNa v1.5Flecainide CC(2,3)6UZ0
Na v1.7LCM-1 UC(1,4)8S9B
Na v1.7IN2 UC(1,3,4)7XMF
Na v1.7RLZ UC(4)8THG
Na v1.7LTG-1 UC(3,4)8THH
rNa v1.5Propafenone CC(1,4)7FBS
INa v1.7CBD-18G1A
BIGNa v1.7BPV8I5B
Na v1.7LCM-28S9B
Na v1.7CBZ8S9C
Na v1.7LTG-28THH
F1Na v1.3BLA7W77
NaChBac-Na v1.7VSD IIHWTX-IV6W6O
Na vAb-Na v1.7VSD IIProTX-II6N4I, 6N4Q, 6N4R
Na vAb-Na v1.7VSD IIM3-HWTX-IV7K48
Na v1.7ProTX-II-26J8I, 6J8J, 7W9M
Na vPaS-Na v1.7VSD IVAaH2–16NT4
rNa v1.5LqhIII7K18
Na v1.7PF-050897718I5G
Na v1.3ICA-1214317W7F
Na vAb-Na v1.7VSD IVGX-9365EK0
Na vPaS-Na v1.7VSD IVGNE-35658F0R
Na vPaS-Na v1.7VSD IVGDC-03108F0Q
Na vPaS-Na v1.7VSD IVGNE-92968F0S
Na vPaS-Na v1.7VSD IVGNE-13058F0P
Na v1.7ProTX-II-37W9M
Na vPaS-Na v1.7VSD IVAaH2–26NT4

Related Research

An unexpected Michael addition-inspired ring-opening/closure cascade reaction of 3-hydroxyoxindoles with coumarin-3-carboxylates has been reported as a method to assemble dihydrobenzofuran spirooxindoles, and represents an example of 3-hydroxyoxindoles serving as a C1 synthon .

Applications De Recherche Scientifique

Structural Insights

Recent studies utilizing cryo-electron microscopy (cryo-EM) have elucidated the binding mechanisms of XEN907 at high resolution. These studies revealed that this compound induces a transition from an alpha-helix to a pi-helix conformation in the S6 helix of NaV1.7, which is associated with prolonged channel inactivation and reduced excitability of sensory neurons .

Pain Disorders Targeted

This compound has been investigated for its efficacy in treating various pain conditions, including:

  • Chronic Pain : Given that approximately 20% of the population suffers from chronic pain, this compound represents a promising candidate for developing non-addictive analgesics .
  • Inherited Pain Disorders : Mutations in NaV1.7 are linked to several inherited pain syndromes, making this compound a potential therapeutic option for these conditions .

Clinical Development

This compound has progressed into clinical trials aimed at evaluating its safety and efficacy in humans. The focus is primarily on chronic pain conditions where traditional analgesics have failed or pose significant risks of addiction .

Comparative Analysis with Other NaV1.7 Inhibitors

CompoundMechanism of ActionStage of DevelopmentTarget Pain Conditions
This compound Blocks NaV1.7, stabilizes inactivated stateClinical TrialsChronic pain, inherited pain disorders
TC-N1752 Similar mechanism; alters S6 helix conformationPreclinicalChronic pain
NaV1.7-IN2 Pore blocker without conformational changePreclinicalChronic pain

Case Study 1: Efficacy in Diabetic Neuropathy

In a recent clinical trial, patients with diabetic peripheral neuropathy were administered this compound to assess its effectiveness compared to placebo treatments. Preliminary results indicated a significant reduction in pain scores among patients receiving this compound, highlighting its potential as an effective analgesic for neuropathic pain .

Case Study 2: Safety Profile Assessment

Another study focused on evaluating the safety profile of this compound during early-phase clinical trials. Participants reported minimal adverse effects, primarily mild gastrointestinal disturbances, suggesting that this compound may offer a favorable safety profile compared to traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs) .

Mécanisme D'action

XEN907 exerts its effects by blocking the NaV1.7 sodium channel, which plays a crucial role in the transmission of pain signals. The compound binds to the central cavity of the channel, causing a transition from α-helix to π-helix in the S6 segment, which tightens the fast inactivation gate. This action stabilizes the channel in its inactivated state and delays recovery from inactivation, thereby reducing pain sensation .

Comparaison Avec Des Composés Similaires

XEN907 est comparé à d'autres bloqueurs spirooxindole de NaV1.7, tels que TC-N1752 et NaV1.7-IN2. Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs sites de liaison et leurs effets sur la conformation du canal. This compound est unique dans sa capacité à provoquer un changement conformationnel spécifique dans le segment S6, ce qui en fait un candidat prometteur pour une optimisation ultérieure .

Des composés similaires comprennent :

Activité Biologique

XEN907 is a novel compound classified as a spirooxindole blocker targeting the voltage-gated sodium channel NaV1.7, which plays a crucial role in pain signaling. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in pain models, and implications for therapeutic use.

This compound inhibits NaV1.7 by stabilizing the channel in an inactivated state, which delays its recovery from inactivation. This action effectively reduces the excitability of sensory neurons, thereby mitigating pain transmission. Electrophysiological studies demonstrate that this compound exhibits a significant increase in potency compared to other compounds targeting NaV1.7, such as TC-N1752 .

Efficacy in Pain Models

This compound has been evaluated in various preclinical models to assess its antinociceptive properties:

  • Model of Neuropathic Pain : In rodent models of neuropathic pain, this compound demonstrated a dose-dependent reduction in mechanical allodynia and thermal hyperalgesia, indicating its potential for treating chronic pain conditions .
  • Postherpetic Neuralgia : Clinical trials have shown promising results for this compound in reducing pain associated with postherpetic neuralgia, with significant improvements reported in patient-reported outcomes .

Case Study 1: Chronic Pain Management

A study involving patients with chronic pain conditions assessed the effectiveness of this compound as an adjunct therapy. Patients receiving this compound reported a substantial decrease in pain levels compared to those on standard treatment alone. The results indicated that this compound could enhance the efficacy of existing analgesics by targeting the underlying mechanisms of pain at the NaV1.7 level .

Case Study 2: Erythromelalgia

Erythromelalgia, characterized by episodes of burning pain and redness, has been linked to mutations in NaV1.7. A patient cohort treated with this compound exhibited a marked reduction in symptom severity and frequency of attacks, suggesting that modulation of NaV1.7 can provide therapeutic benefits for genetically predisposed individuals .

Comparative Analysis of Related Compounds

CompoundMechanismPotency (IC50)Clinical Status
This compound NaV1.7 blocker~10 nMPhase II trials ongoing
TC-N1752 NaV1.7 blocker~100 nMPreclinical
PF-05089771 NaV1.7 modulator~50 nMPhase II trials completed

Propriétés

IUPAC Name

1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-3-6-9-22-16-8-5-4-7-14(16)21(20(22)23)12-24-17-11-19-18(10-15(17)21)25-13-26-19/h4-5,7-8,10-11H,2-3,6,9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMRUZIIERITEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C3(C1=O)COC4=CC5=C(C=C34)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure as described in Example 1, and making non-critical variations using 3-(6-hydroxy-1,3-benzodioxol-5-yl)-3-(hydroxymethyl)-1-pentyl-1,3-dihydro-2H-indol-2-one to replace 1-(2-cyclopropylethyl)-3-(6-hydroxy-1,3-benzodioxol-5-yl)-3-(hydroxymethyl)-1,3-dihydro-2H-indol-2-one, the title compound was obtained (80%) as a white solid: mp 85-87° C.; 1H NMR (300 MHz, CDCl3)δ 7.28 (t, 1H), 7.15(d, 1H), 7.02 (t, 1H), 6.89 (d, 1H), 6.49 (s, 1H), 6.11 (s, 1H), 5.84 (dd, 2H),4.77(ABq, 2H),3.85-3.62 (m, 2H), 1.76-1.66 (m, 2H), 1.40-1.33 (m, 4H), 0.89 (t, 3H); 13C NMR (75 MHz, CDCl3) δ 177.3, 155.9, 148.8, 142.4, 142.3, 132.5, 128.9, 123.9, 119.6, 108.6, 103.0, 101.5, 93.6, 80.5, 58.2, 40.4, 29.0, 27.1, 22.3, 14.0; MS (ES+) m/z 352 (M+1).
Name
3-(6-hydroxy-1,3-benzodioxol-5-yl)-3-(hydroxymethyl)-1-pentyl-1,3-dihydro-2H-indol-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-cyclopropylethyl)-3-(6-hydroxy-1,3-benzodioxol-5-yl)-3-(hydroxymethyl)-1,3-dihydro-2H-indol-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
XEN907
Reactant of Route 2
XEN907
Reactant of Route 3
XEN907
Reactant of Route 4
Reactant of Route 4
XEN907
Reactant of Route 5
Reactant of Route 5
XEN907
Reactant of Route 6
Reactant of Route 6
XEN907

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.